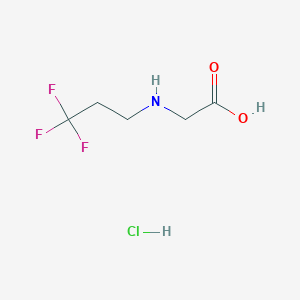

(3,3,3-Trifluoropropyl)glycine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,3,3-Trifluoropropyl)glycine hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Enhanced Mass Spectrometry Sensitivity

Trifluoroacetic acid (TFA) is widely used in liquid chromatography-mass spectrometry (LC-MS) for biopharmaceutical characterization. However, TFA can suppress mass spectrometry signals during electrospray ionization. Research by Mao et al. (2020) discovered that adding glycine to TFA mobile phases significantly mitigates this ion suppression, boosting the mass spectrometry response of peptides without compromising chromatographic performance. This finding provides a simple method to enhance LC-MS detection sensitivity for characterizing biopharmaceuticals (Mao, Kleinberg, Zhao, Raidas, & Li, 2020).

Corrosion Inhibition

Glycine derivatives have been explored for their ability to control mild steel corrosion in acidic environments. Amin and Ibrahim (2011) demonstrated that a newly synthesized glycine derivative, GlyD1, significantly reduces corrosion in concentrated sulfuric acid solutions. This derivative acts as a mixed-type inhibitor, its efficiency varying with concentration and temperature, indicating physical adsorption. Such inhibitors could offer cost-effective and environmentally friendly alternatives for industrial corrosion protection (Amin & Ibrahim, 2011).

Improved Chitosan Membrane Preparation

Chitosan membranes prepared from glycine hydrochloride (Gly·HCl) exhibit superior mechanical strength and modulus compared to those prepared from traditional acetic acid. Ma et al. (2013) confirmed Gly·HCl as a promising solvent for chitosan, leading to membranes with notable tensile strength and initial modulus. This advancement in membrane technology could enhance the development of chitosan-based materials with applications in filtration, drug delivery, and tissue engineering (Ma, Li, Qin, & He, 2013).

Synthesis of Biologically Active Molecules

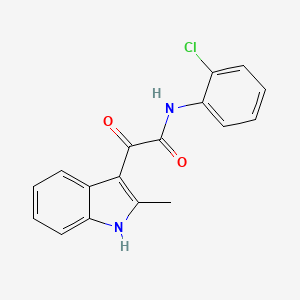

The triflic acid-catalyzed aminoalkylation of indoles and pyrroles using enantiomeric 3,3,3-trifluoro-pyruvate-alpha-methylbenzyl imines, as described by Abid, Teixeira, and Török (2008), showcases a method for synthesizing highly enantiomerically enriched alpha-trifluoromethyl-alpha-(heteroaryl)-glycine derivatives. This process highlights the potential of using (3,3,3-Trifluoropropyl)glycine hydrochloride derivatives for creating compounds with significant stereochemical control, useful in developing new pharmaceuticals and fine chemicals (Abid, Teixeira, & Török, 2008).

Safety and Hazards

The safety data sheet for a related compound, (3,3,3-Trifluoropropyl)chlorodimethylsilane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name |

2-(3,3,3-trifluoropropylamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)1-2-9-3-4(10)11;/h9H,1-3H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXVEDOUBKQKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)

![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester](/img/structure/B2631787.png)

![4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2631789.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2631793.png)

![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/no-structure.png)

![ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2631795.png)